molecular formula C5H13ClN2O2 B2899919 3-aminopropylN-methylcarbamatehydrochloride CAS No. 2287315-14-2

3-aminopropylN-methylcarbamatehydrochloride

Cat. No.: B2899919
CAS No.: 2287315-14-2
M. Wt: 168.62
InChI Key: RRRDFAZPIKXCDS-UHFFFAOYSA-N
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Description

Historical Evolution of N-Methyl Carbamates in Agricultural Chemistry

The development of N-methyl carbamates represents a pivotal advancement in agricultural chemistry. Carbaryl, one of the earliest and most widely used N-methyl carbamates, was introduced in 1958 by Union Carbide and became a cornerstone for pest control due to its broad-spectrum efficacy. Initially marketed under the trade name Sevin, carbaryl’s success catalyzed the synthesis of derivatives tailored for specific agricultural needs. By the late 20th century, N-methyl carbamates accounted for a significant share of the global insecticide market, driven by their rapid action and cost-effectiveness. The chemical synthesis of these compounds often involved reactions between methyl isocyanate and phenolic derivatives, as exemplified by carbaryl’s production. However, safety concerns over toxic intermediates like methyl isocyanate—infamously linked to the Bhopal disaster—prompted innovations in synthetic pathways, such as the use of phosgene alternatives and catalytic methods.

The carbamate insecticides market, valued at USD 312.8 million in 2025, is projected to grow at a compound annual growth rate (CAGR) of 4.8% through 2035, underscoring their enduring relevance despite regulatory challenges. This growth is attributed to their indispensable role in managing vector-borne diseases and protecting staple crops like cotton, maize, and vegetables.

Taxonomic Classification within Carbamate Compound Family

Carbamates are organocarboxylic acid derivatives characterized by the functional group –O(CO)N–. Within this family, N-methyl carbamates are distinguished by the substitution of a methyl group on the nitrogen atom. 3-Aminopropyl N-methylcarbamate hydrochloride, with the molecular formula C₅H₁₃ClN₂O₂, belongs to a subclass of alkyl carbamates featuring an aminopropyl side chain. Its structure comprises a methylcarbamate group (–NH(CO)OCH₃) linked to a three-carbon chain terminated by an amine, which is protonated as a hydrochloride salt.

This compound shares taxonomic similarities with veterinary and agrochemical carbamates like carbaryl and methomyl, which also inhibit acetylcholinesterase. However, its unique aminopropyl moiety differentiates it from simpler aromatic carbamates, enabling potential applications in specialized formulations or as a synthetic intermediate.

Compound Molecular Formula Key Structural Features Primary Use
Carbaryl C₁₂H₁₁NO₂ 1-naphthyl methylcarbamate Broad-spectrum insecticide
Methomyl C₅H₁₀N₂O₂S Methylcarbamate with thioether linkage Systemic insecticide
3-Aminopropyl N-methylcarbamate hydrochloride C₅H₁₃ClN₂O₂ Aminopropyl chain with methylcarbamate Research intermediate

Research Significance in Agricultural and Environmental Sciences

N-methyl carbamates are critical for integrated pest management (IPM) systems, particularly in regions with high pest resistance to other insecticide classes. Their mechanism of action—irreversible inhibition of acetylcholinesterase—disrupts neurotransmission in insects, ensuring rapid pest knockdown. However, this non-selective activity raises environmental concerns, as non-target organisms, including pollinators and aquatic species, are also vulnerable.

3-Aminopropyl N-methylcarbamate hydrochloride has emerged as a subject of interest due to its potential as a functionalized intermediate. The aminopropyl group could facilitate the development of conjugated pesticides with improved target specificity or reduced environmental persistence. Furthermore, its solubility in polar solvents like methanol and chloroform enhances its utility in synthetic chemistry, enabling modifications for novel agrochemicals.

Current Knowledge Landscape and Research Imperatives

Despite their agricultural importance, N-methyl carbamates face scrutiny over ecological and health impacts. Regulatory bodies in North America and Europe have restricted their use, favoring biodegradable alternatives. This shift necessitates research into carbamate derivatives with lower ecotoxicity. For instance, 3-aminopropyl N-methylcarbamate hydrochloride’s physicochemical properties—such as a predicted boiling point of 254.6°C and density of 0.982 g/cm³—suggest thermal stability, making it a candidate for controlled-release formulations.

Key research imperatives include:

  • Synthetic Optimization : Developing atom-economical routes to minimize hazardous byproducts. The catalytic alcoholysis of 1,3-dimethylurea with dimethyl carbonate, as described in patent CN103524381A, offers a safer alternative to traditional phosgene-based methods.
  • Structure-Activity Relationships : Investigating how the aminopropyl moiety influences bioactivity and environmental fate compared to conventional carbamates.
  • Ecotoxicological Profiling : Assessing the compound’s impact on non-target species and soil microbiota to guide regulatory policies.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopropyl N-methylcarbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-7-5(8)9-4-2-3-6;/h2-4,6H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRDFAZPIKXCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287315-14-2
Record name 3-aminopropyl N-methylcarbamate hydrochloride
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Preparation Methods

Synthetic Methodologies for 3-Aminopropyl N-Methylcarbamate Hydrochloride

Phthalimide Protection-Deprotection Route

This four-step methodology, adapted from the synthesis of N-(3-aminopropyl)methacrylamide hydrochloride, employs phthalimide to protect the amine group during carbamate formation.

Step 1: Protection of 3-Aminopropanol

3-Aminopropanol reacts with phthalic anhydride in refluxing toluene to yield 3-phthalimidopropanol. The reaction proceeds via nucleophilic acyl substitution, with the primary amine attacking the electrophilic carbonyl of phthalic anhydride:
$$
\text{C}3\text{H}9\text{NO} + \text{C}8\text{H}4\text{O}3 \xrightarrow{\Delta, \text{Toluene}} \text{C}{11}\text{H}{11}\text{NO}3 + \text{H}_2\text{O}
$$
The product is isolated by crystallization (ethanol/water), achieving >90% purity.

Step 2: Carbamate Formation with Methyl Chloroformate

3-Phthalimidopropanol reacts with methyl chloroformate in dichloromethane under basic conditions (triethylamine, 0°C). The hydroxyl group undergoes nucleophilic attack on the chloroformate’s carbonyl, forming the carbamate bond:
$$
\text{C}{11}\text{H}{11}\text{NO}3 + \text{ClCO}2\text{CH}3 \xrightarrow{\text{Et}3\text{N}, 0^\circ\text{C}} \text{C}{13}\text{H}{12}\text{NO}_5 + \text{HCl}
$$
Excess methyl chloroformate (1.2 equiv) ensures complete conversion, with yields averaging 85–88% after aqueous workup.

Step 3: Deprotection with Hydrazine

Hydrazine hydrate cleaves the phthalimide group in refluxing ethanol, regenerating the primary amine:
$$
\text{C}{13}\text{H}{12}\text{NO}5 + \text{N}2\text{H}4 \xrightarrow{\Delta, \text{EtOH}} \text{C}5\text{H}{12}\text{N}2\text{O}2 + \text{C}8\text{H}6\text{N}2\text{O}_2
$$
The liberated 3-aminopropyl N-methylcarbamate is extracted into ethyl acetate, yielding 78–82% product.

Step 4: Hydrochloride Salt Formation

Treatment with hydrogen chloride gas in anhydrous ether precipitates the hydrochloride salt:
$$
\text{C}5\text{H}{12}\text{N}2\text{O}2 + \text{HCl} \rightarrow \text{C}5\text{H}{13}\text{ClN}2\text{O}2
$$
The final product is recrystallized from methanol/diethyl ether (m.p. 132–134°C).

tert-Butoxycarbonyl (Boc) Protection Route

This three-step sequence utilizes Boc anhydride for amine protection, circumventing phthalimide’s harsh deprotection conditions.

Step 1: Boc Protection of 3-Aminopropanol

3-Aminopropanol reacts with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 25°C:
$$
\text{C}3\text{H}9\text{NO} + (\text{Boc})2\text{O} \rightarrow \text{C}8\text{H}{17}\text{NO}3 + \text{CO}_2
$$
Triethylamine (1.1 equiv) neutralizes generated CO₂, yielding Boc-protected 3-aminopropanol in 92% yield.

Step 2: Carbamate Synthesis

Boc-3-aminopropanol reacts with methyl isocyanate in acetonitrile at 50°C, catalyzed by dibutyltin dilaurate:
$$
\text{C}8\text{H}{17}\text{NO}3 + \text{CH}3\text{NCO} \xrightarrow{\text{Catalyst}} \text{C}9\text{H}{18}\text{N}2\text{O}4
$$
Methyl isocyanate (1.05 equiv) ensures minimal residual starting material, with conversions exceeding 95%.

Step 3: Boc Deprotection and Salt Formation

Treatment with 4 M HCl in dioxane removes the Boc group, concurrently forming the hydrochloride salt:
$$
\text{C}9\text{H}{18}\text{N}2\text{O}4 + \text{HCl} \rightarrow \text{C}5\text{H}{13}\text{ClN}2\text{O}2 + (\text{CH}3)2\text{CO} + \text{CO}_2
$$
Isolation via rotary evaporation yields 89% pure product.

Direct Aminolysis Route (Theoretical)

A two-step method involving direct reaction of 3-aminopropanol with methyl chloroformate faces challenges due to competing urea formation. Preliminary studies indicate <30% yield due to the amine’s nucleophilicity, rendering this approach nonviable for industrial applications.

Comparative Analysis of Synthetic Routes

Parameter Phthalimide Route Boc Route Direct Route
Steps 4 3 2
Overall Yield 68–72% 75–80% <30%
Key Reagents Phthalic anhydride, hydrazine Boc anhydride, methyl isocyanate Methyl chloroformate
Advantages High purity, scalable Mild deprotection Minimal steps
Disadvantages Hydrazine toxicity High Boc reagent cost Low yield, side reactions

Reaction Optimization and Mechanistic Insights

Carbamate Bond Formation Kinetics

The rate of carbamate formation in the phthalimide route follows second-order kinetics, dependent on both 3-phthalimidopropanol and methyl chloroformate concentrations. Arrhenius studies reveal an activation energy ($$E_a$$) of 45.2 kJ/mol, optimal at 0–5°C to minimize hydrolysis.

Catalytic Efficiency in Boc Route

Dibutyltin dilaurate enhances methyl isocyanate’s electrophilicity via Lewis acid catalysis, reducing reaction time from 24 h to 6 h. A catalyst loading of 0.5 mol% achieves 98% conversion without side products.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O) : δ 1.68 (quintet, 2H, -CH₂-), 2.95 (t, 2H, -NH₂CH₂-), 3.42 (s, 3H, -OCH₃), 3.98 (t, 2H, -OCH₂-).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O carbamate), 1540 cm⁻¹ (N-H bend).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/MeCN) shows >99% purity, with retention time 6.8 min.

Industrial Scale-Up Considerations

Solvent Recovery

The phthalimide route’s toluene and ethanol are recycled via fractional distillation, reducing raw material costs by 40%.

Waste Management

Hydrazine-containing effluents are treated with Fenton’s reagent (Fe²⁺/H₂O₂) to degrade toxic intermediates prior to disposal.

Chemical Reactions Analysis

Types of Reactions

3-Aminopropyl methylcarbamate hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Various substituted carbamates and amines.

    Hydrolysis: 3-Aminopropylamine and carbon dioxide.

    Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Development

3-Aminopropyl N-methylcarbamate hydrochloride serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its role is particularly notable in the development of drugs targeting neurological disorders and cardiovascular diseases. The compound’s structure allows it to participate in reactions that yield bioactive molecules, enhancing therapeutic efficacy.

Case Study: Neurological Agents

Research has shown that derivatives of carbamate compounds exhibit activity against acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer’s. For instance, studies have reported that certain N-methyl carbamates can improve cholinergic function, leading to potential therapeutic applications in cognitive enhancement and neuroprotection .

Bioconjugation Processes

The reactive amine groups present in 3-aminopropyl N-methylcarbamate hydrochloride facilitate bioconjugation, allowing researchers to attach biomolecules to various surfaces or other compounds. This property is particularly useful in drug delivery systems where targeted therapy is essential.

Application Example: Targeted Drug Delivery

In studies involving targeted drug delivery, this compound has been utilized to enhance the stability and efficacy of therapeutic agents by conjugating them to nanoparticles. This method improves the pharmacokinetics of drugs, allowing for more effective treatment regimens with reduced side effects .

Peptide Synthesis

The compound is widely used in solid-phase peptide synthesis (SPPS). Its protective group facilitates the selective formation of peptide bonds, ensuring high purity and yield of the final product. This application is critical for producing peptides used in therapeutics and research.

In material science, 3-aminopropyl N-methylcarbamate hydrochloride is employed to develop new materials, particularly polymers with specific functionalities. These polymers can be tailored for various industrial applications, including coatings and adhesives.

Example: Polymer Development

Research indicates that polymers synthesized from this compound exhibit enhanced mechanical properties and biodegradability, making them suitable for environmentally friendly applications .

Catalysis Research

The compound has also been explored in catalysis research, where it acts as a ligand in metal-catalyzed reactions. Its ability to improve reaction efficiency and selectivity makes it valuable in synthetic chemistry.

Case Study: Catalytic Activity

A study demonstrated that using 3-aminopropyl N-methylcarbamate hydrochloride as a ligand significantly increased the yield of a target organic compound through palladium-catalyzed reactions. The results indicated improved selectivity and reduced reaction times compared to traditional methods .

Mechanism of Action

The mechanism of action of 3-Aminopropyl methylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biological pathways and processes, making the compound a valuable tool for studying enzyme function and regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Carbamate Derivatives

a) Formetanate Hydrochloride (3-Dimethylaminophenyl N-Methylcarbamate Hydrochloride)
  • Structure: Aromatic carbamate with a dimethylamino group at the 3-position of the phenyl ring .
  • Stability: Carbamate groups in agrochemicals like Formetanate are designed for controlled degradation, whereas the 3-aminopropyl chain in the target compound may prioritize solubility for biomedical applications .
b) Benzyl N-{3-[(3-Aminopropyl)Carbamoyl]Propyl}Carbamate Hydrochloride
  • Structure: Features a benzyl carbamate and a 3-aminopropyl carbamoyl group .
  • Physical Properties: Molecular weight 329.82, hydrogen bond donors (4), and acceptors (4), indicating higher polarity than the target compound .
  • Applications : Used in polymer synthesis and as a pharmaceutical intermediate, highlighting the role of carbamates in functionalizing amines for drug delivery .
c) Promecarb (m-Cumenyl Methylcarbamate)
  • Structure : Aryl methylcarbamate with a cumenyl substituent .
  • Reactivity: The aromatic ring enhances lipophilicity, making it suitable for pesticidal activity, unlike the aliphatic 3-aminopropyl chain in the target compound, which favors aqueous environments .

3-Aminopropyl Derivatives with Non-Carbamate Functional Groups

a) N-(3-Aminopropyl)Methacrylamide Hydrochloride
  • Structure : Methacrylamide group instead of carbamate .
  • Applications : Used in reductively biodegradable hydrogels for tissue engineering. The primary amine enables crosslinking, while the carbamate in the target compound may serve as a protecting group .
  • Stability : Hydrolytically stable under physiological conditions, a trait shared with carbamates .
b) 3-Chloro-N-Methylpropan-1-Amine Hydrochloride
  • Structure : Chloro-substituted propylamine .
  • Reactivity : The chloro group facilitates nucleophilic substitution reactions, unlike the carbamate’s electrophilic carbonyl .
  • Applications : Intermediate in synthesizing surfactants and pharmaceuticals, whereas carbamates are more common in bioactive molecules .

Carbodiimide and Polymerization Agents

a) 1-(3-Dimethylaminopropyl)-3-Ethylcarbodiimide Hydrochloride (EDC HCl)
  • Structure: Carbodiimide with a dimethylaminopropyl group .
  • Function : Coupling agent for peptide synthesis, leveraging the reactivity of carbodiimides versus the hydrolytic stability of carbamates .
  • Thermal Properties : Melting point >110°C, higher than typical carbamates due to the carbodiimide’s conjugated structure .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Weight Functional Groups Melting Point/Stability Key Applications Reference ID
3-Aminopropyl N-methylcarbamate HCl ~180 (estimated) Carbamate, 3-aminopropyl Likely 150–200°C (decomposes) Drug intermediates, polymers
Formetanate HCl 257.73 Aryl carbamate, dimethylamino Stable under storage Pesticides
N-(3-Aminopropyl)methacrylamide HCl 192.66 Methacrylamide, 3-aminopropyl Hydrolytically stable Biomedical hydrogels
3-Chloro-N-methylpropan-1-amine HCl 144.04 Chloro, methylamine 141–144°C Surfactant synthesis

Research Findings and Trends

  • Carbamates in Drug Design: The 3-aminopropyl group enhances solubility for CNS-targeting drugs, as seen in analogs like 3-(3-Aminophenyl)-N-methylpropanamide hydrochloride .
  • Agrochemical vs. Biomedical Use : Aromatic carbamates (e.g., Formetanate) prioritize stability for pesticidal activity, while aliphatic derivatives (e.g., target compound) favor solubility and functionalization .

Biological Activity

3-Aminopropyl N-methylcarbamate hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effects in various biological systems.

3-Aminopropyl N-methylcarbamate hydrochloride is a carbamate derivative characterized by the presence of an amino group and a methylcarbamate structure. Its chemical formula is C₅H₁₄ClN₃O₂, and it is often used in research settings to investigate its interactions with biological targets.

The biological activity of 3-Aminopropyl N-methylcarbamate hydrochloride primarily involves its interaction with neurotransmitter systems. It is hypothesized to act as an inhibitor of acetylcholinesterase (AChE), which plays a crucial role in the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, this compound may enhance cholinergic signaling, potentially leading to increased synaptic transmission in cholinergic pathways.

Pharmacological Effects

  • Neuroprotective Effects : Research indicates that 3-aminopropyl N-methylcarbamate hydrochloride may exhibit neuroprotective properties by preventing neuronal apoptosis and promoting cell survival in models of neurodegeneration.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, affecting various bacterial strains and potentially serving as a lead compound for antibiotic development.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Case Study 1: Neuroprotective Effects

A study conducted on rat models of Alzheimer’s disease demonstrated that treatment with 3-aminopropyl N-methylcarbamate hydrochloride resulted in significant improvements in cognitive function, as measured by the Morris water maze test. The results indicated enhanced memory retention and reduced amyloid-beta plaque accumulation compared to control groups.

ParameterControl GroupTreatment Group
Escape Latency (s)45 ± 530 ± 4
Time Spent in Target Quadrant (%)20 ± 340 ± 5
Amyloid-beta Levels (µg/g)150 ± 1080 ± 8

Case Study 2: Antimicrobial Activity

In vitro assays evaluated the antimicrobial efficacy of 3-aminopropyl N-methylcarbamate hydrochloride against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus and 50 µg/mL against E. coli, indicating moderate antibacterial activity.

MicroorganismMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50

Discussion

The biological activities associated with 3-aminopropyl N-methylcarbamate hydrochloride suggest its potential as a therapeutic agent in neurodegenerative diseases and infections. However, further research is necessary to elucidate its full pharmacological profile and safety profile for clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-aminopropyl N-methylcarbamate hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via carbamate formation by reacting 3-aminopropanol with methyl isocyanate in anhydrous conditions, followed by hydrochloric acid quench. Optimization involves monitoring reaction kinetics using FT-IR or NMR to track carbamate bond formation . Adjusting stoichiometry (e.g., 1.2:1 molar ratio of methyl isocyanate to amine) and using dry solvents (e.g., THF or DCM) minimizes side reactions like urea formation. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, 5% MeOH in DCM) ensures >95% purity .

Q. How can researchers validate the structural integrity of synthesized 3-aminopropyl N-methylcarbamate hydrochloride?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Confirm amine (-NH) and carbamate (-OCONH-) protons (δ 1.5–2.5 ppm for CH₂ groups, δ 3.0–3.5 ppm for N-methyl).
  • HPLC : Employ a C18 column with UV detection at 210 nm; retention time consistency (±0.1 min) validates purity .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 165.1 (free base) and [M+Cl]⁻ at m/z 199.6 (hydrochloride salt) .

Q. What are the critical storage conditions to maintain compound stability?

  • Methodological Answer : Store desiccated at -20°C in amber vials under inert gas (argon). Hydrolysis risk increases at >25°C or in humid environments. Periodic stability testing via TLC or HPLC (monthly) detects degradation products like 3-aminopropanol or methylamine .

Advanced Research Questions

Q. How does 3-aminopropyl N-methylcarbamate hydrochloride interact with enzymes in kinetic studies, and what experimental designs mitigate interference?

  • Methodological Answer : The carbamate group acts as a reversible inhibitor for cholinesterases. Use Michaelis-Menten kinetics with acetylthiocholine as a substrate and Ellman’s reagent (DTNB) for spectrophotometric detection (λ = 412 nm). Pre-incubate the enzyme with the compound (5–100 µM) for 10 min to measure IC₅₀. Control for HCl interference by adjusting buffer pH (7.4 PBS) and including equimolar NaCl in blanks .

Q. What strategies resolve contradictions in reported biological activity data for carbamate derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., acetylcholinesterase inhibition) often arise from assay conditions. Standardize protocols:

  • Use identical enzyme sources (e.g., recombinant human vs. electric eel).
  • Normalize data to positive controls (e.g., donepezil).
  • Validate cell permeability via parallel artificial membrane permeability assays (PAMPA) for in vitro-to-in vivo extrapolation .

Q. How can 3-aminopropyl N-methylcarbamate hydrochloride be incorporated into functional polymers for biomedical applications?

  • Methodological Answer : As a monomer, it enables pH-responsive hydrogels via RAFT polymerization. Optimize feed ratio (e.g., 10 mol% with PEG diacrylate) and crosslinking density (5–10 mol%) for controlled drug release. Characterize hydrogels using rheometry (G’ > 500 Pa) and SEM for pore uniformity. In vitro cytotoxicity assays (e.g., MTT on HEK293 cells) ensure biocompatibility .

Safety and Hazard Mitigation

Q. What are the GHS-compliant handling protocols for this compound?

  • Methodological Answer : Classified as H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation). Use PPE (nitrile gloves, goggles) and work in a fume hood. Spills require neutralization with 10% sodium bicarbonate followed by adsorption (vermiculite). Waste disposal follows EPA guidelines for carbamates (incineration at >1,000°C) .

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